

The Discovery of Novel SIRT1 Modulators: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Sirtuin modulator 1*

Cat. No.: *B610997*

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Abstract

Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase, has emerged as a critical regulator of a vast array of cellular processes, including metabolism, stress resistance, inflammation, and aging. Its central role in human physiology has made it a highly attractive therapeutic target for a multitude of age-related and metabolic diseases. Consequently, the discovery and development of novel small-molecule activators and inhibitors of SIRT1 have become a major focus of academic and industrial research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies, signaling pathways, and a curated dataset of known SIRT1 modulators. Detailed experimental protocols for key assays are provided to facilitate the identification and characterization of new chemical entities targeting SIRT1.

Introduction to SIRT1 Biology and Therapeutic Potential

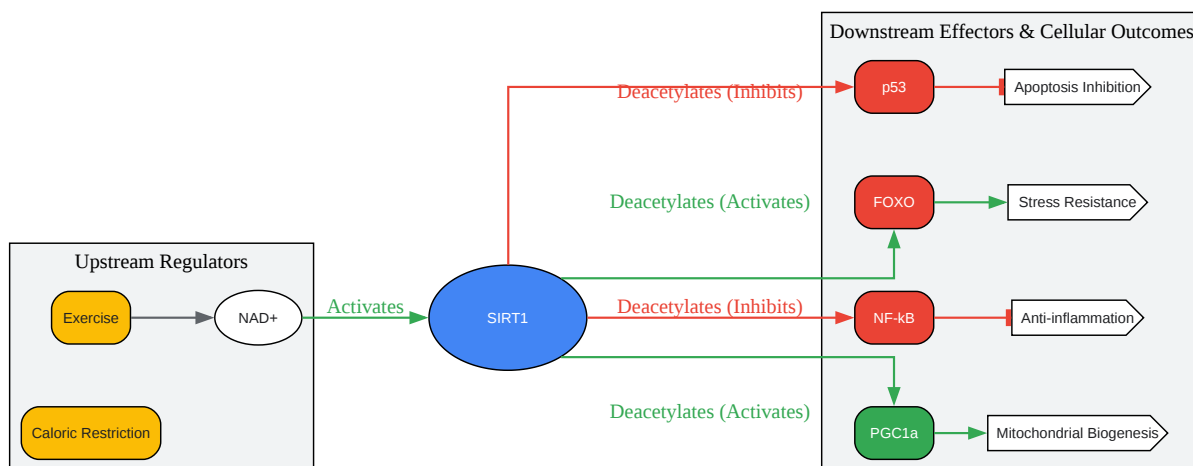
SIRT1 is the most extensively studied of the seven mammalian sirtuins (SIRT1-7). It deacetylates a wide range of histone and non-histone protein substrates, thereby modulating their activity and influencing downstream cellular events.^[1] The activity of SIRT1 is intrinsically linked to the cellular energy status through its dependence on the cofactor nicotinamide adenine dinucleotide (NAD⁺).

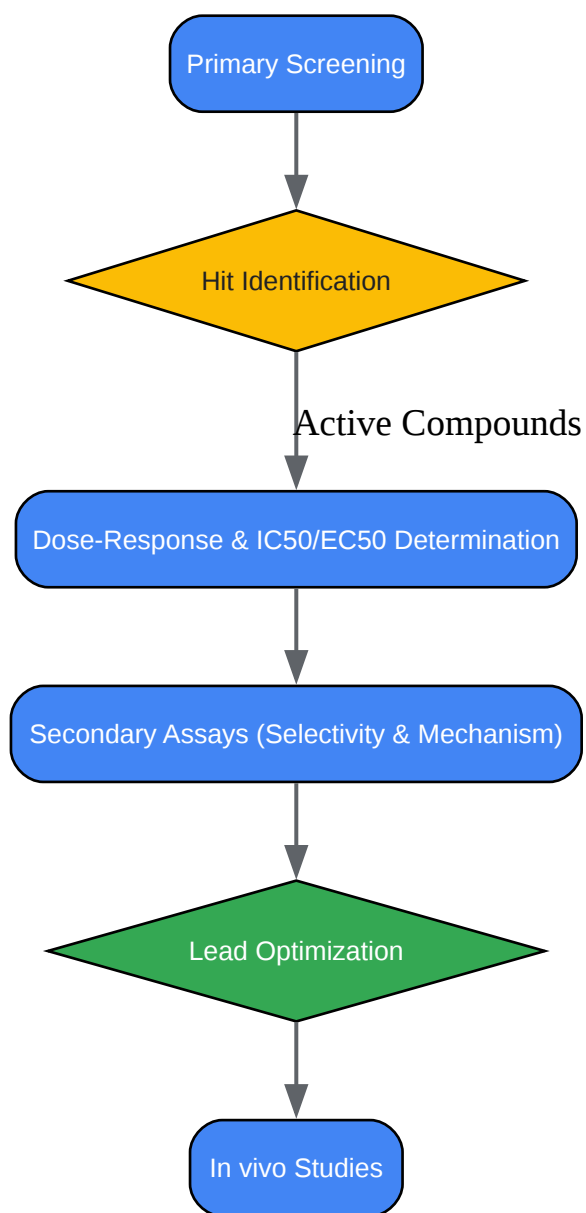
Activation of SIRT1 is generally considered to have therapeutic benefits in the context of diseases of aging, such as type 2 diabetes, cardiovascular disorders, and neurodegeneration. [2] Small-molecule activators of SIRT1, often referred to as STACs (Sirtuin-Activating Compounds), have been shown to mimic the effects of caloric restriction, a well-established intervention that extends lifespan and healthspan in various organisms.[2]

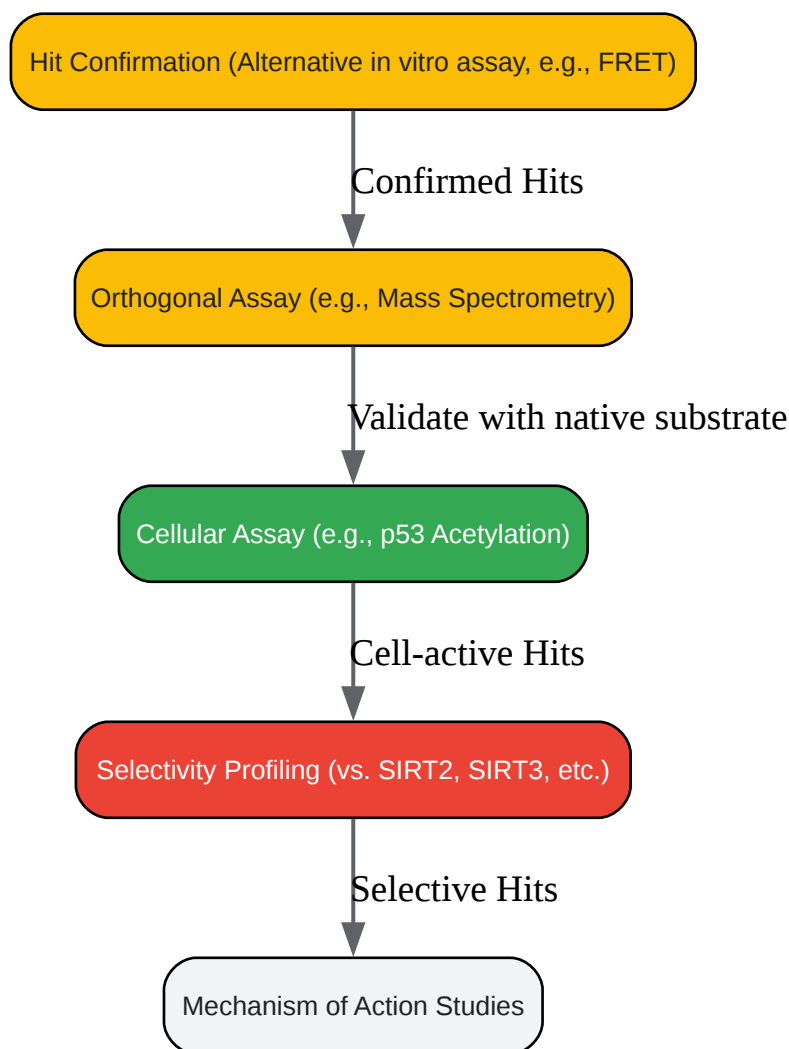
Conversely, inhibition of SIRT1 has shown promise in certain therapeutic areas, particularly in oncology.[3] Elevated SIRT1 activity has been observed in some cancer cells, where it can promote survival and chemoresistance.[3] Therefore, selective SIRT1 inhibitors are being investigated as potential anti-cancer agents.

Key Signaling Pathways Involving SIRT1

SIRT1 orchestrates a complex network of signaling pathways that are central to cellular homeostasis. Understanding these pathways is crucial for elucidating the mechanism of action of novel SIRT1 modulators.







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